molecular formula C8H7NO2 B112798 6-Aminophthalide CAS No. 57319-65-0

6-Aminophthalide

Cat. No. B112798
CAS RN: 57319-65-0
M. Wt: 149.15 g/mol
InChI Key: ZIJZDNKZJZUROE-UHFFFAOYSA-N
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Description

6-Aminophthalide, also known as 6-aminoisobenzofuran-1 (3H)-one, is a chemical compound with the molecular formula C8H7NO2 . It is used for research and development purposes . It is used to produce 6-acetylamino-phthalide and serves as a starting material in reduction reactions .


Molecular Structure Analysis

The molecular structure of 6-Aminophthalide is represented by the formula C8H7NO2 . The ChemSpider ID for 6-Aminophthalide is 84519 .


Chemical Reactions Analysis

6-Aminophthalide is used to produce 6-acetylamino-phthalide . It is also used as a starting material in reduction reactions .


Physical And Chemical Properties Analysis

6-Aminophthalide is a white to light yellow crystal powder . It has a melting point of 182°C . It is soluble in water at 1360 mg/L at 25°C .

Scientific Research Applications

1. Fluorescence Studies

6-Aminophthalide derivatives show promise in fluorescence applications. For instance, phthalide derivatives with picolylamino functionalities at the 6-position have been developed as novel fluoroionophores. These derivatives exhibit efficient fluorescence in aqueous media and display a fluorescence on-off response to metal cations like Cu(2+) (Okamoto, Matsui, & Satake, 2011). Another study found that substitution of phthalide with an amino group at the meta (6) position significantly changes its photophysics, making the molecule highly fluorescent and suitable for use as fluorescent probes (Karpiuk, Svartsov, & Nowacki, 2005).

2. Polymer Chemistry

6-Aminophthalide is utilized in the synthesis of polymers. For example, two aminophthalide monomers underwent self-polycondensation to yield polyphthalimidines, which were found to be soluble in various solvents and displayed high thermal stability (Imai, Takahashi, & Ueda, 1981).

3. Development of Chemosensors

The compound has also been used in the development of chemosensors. A study on 6-amino-3H-isobenzofuran-1-one, also known as 6-aminophthalide, revealed its planar structure, making it suitable for supramolecular chemistry applications (Wang, Johnson, & Tiekink, 2007). Additionally, the effect of an amino group on the selective and ultrafast detection of trinitrophenol (TNP) in water using fluorescent organic probes has been explored, demonstrating the compound's potential in environmental monitoring (Das & Mandal, 2018).

Safety And Hazards

6-Aminophthalide is classified as having acute toxicity (Category 3, Oral), skin irritation (Category 2), eye irritation (Category 2), and specific target organ toxicity (single exposure, Category 3) . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area .

Future Directions

6-Aminophthalide has been used as the core of fluorescent probes, although it has rarely been applied to a chemosensor . These modified phthalides are the first 6-aminophthalide-derived fluorometric probes for metal cations, namely Cu 2+ . This suggests potential future directions in the development of new fluorescent probes using 6-Aminophthalide.

Relevant Papers

One relevant paper titled “Phthalide-derived novel fluoroionophores incorporating picolylamino receptors: synthesis and response to metal cations” discusses the use of 6-Aminophthalide in the development of novel fluoroionophores . Another paper titled “Synthesis and Antimicrobial Activity of Phthalide Derivatives of …” mentions the use of aminophthalide derivatives .

properties

IUPAC Name

6-amino-3H-2-benzofuran-1-one
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7NO2/c9-6-2-1-5-4-11-8(10)7(5)3-6/h1-3H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIJZDNKZJZUROE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)N)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40205936
Record name 6-Aminophthalide
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Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

6-Aminophthalide

CAS RN

57319-65-0
Record name 6-Aminophthalide
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Synthesis routes and methods I

Procedure details

6-Nitrophthalide (14.0 g; J A Houbion, J A Miles and J A Paton, Organic Preparations and Procedures International, 11 (1), 27, 1979) in solution in acetic acid was hydrogenated over a palladium on carbon catalyst to give 6-aminophthalide (12.0 g; W R Vaughan and S L Baird, J. Amer. Chem. Soc. 68, 1314, 1946). 6-Aminophthalide (10.0 g) was converted, via the diazonium salt intermediate, to 6-chlorophthalide (8.5 g; J Tirouflet, Bull. soc. sci. Bretagne Spec. No 26, 7, 1951).
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

To a solution of 6-nitroisobenzofuran-1(3H)-one (15.0 g, 0.0800 mol) in HCl/H2O (375 mL/125 mL) was added SnCl2-2H2O (75.0 g, 0.330 mol). The reaction mixture was heated at reflux for 4 h, quenched with water, and extracted with ethyl acetate (300 mL×3). The organic layer was dried over Na2SO4 was evaporated in vacuo to give 6-aminoisobenzofuran-1(3H)-one (10.0 g, 78%). 1H NMR (300 MHz, CDCl3) δ 7.23 (d, J=8.1, 1H), 7.13 (d, J=2.1, 1H), 6.98 (dd, J=8.1, 2.1, 1H), 5.21 (s, 2H), 3.99 (br s, 2H).
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SnCl2-2H2O
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Synthesis routes and methods IV

Procedure details

To a solution of 6-nitroisobenzofuran-1(3H)-one (15 g, 0.080 mol) in HCl/H2O (375 mL/125 mL) was added SnCl2.2H2O (75 g, 0.33 mol). The reaction mixture was heated at reflux for 4 h before it was quenched with water and extracted with EtOAc (300 mL×3). The organics were dried over Na2SO4 and evaporated in vacuo to give 6-aminoisobenzofuran-1(3H)-one (10 g, 78%). 1H NMR (300 MHz, CDCl3) δ 7.23 (d, J=8.1, 1H), 7.13 (d, J=2.1, 1H), 6.98 (dd, J=8.1, 2.1, 1H), 5.21 (s, 2H), 3.99 (br s, 2H).
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Synthesis routes and methods V

Procedure details

Commercially available 6-nitro-1(3H)-isobenzofuranone (9.9 g, 55 mmol) was dissolved in a mixed solvent of tetrahydrofuran (20 ml)-methanol (60 ml), then 5% palladium-charcoal catalyst (1.5 g) was added thereto, and the mixture was stirred at room temperature for 20 hours under an atmosphere of hydrogen gas. The reaction mixture was filtered, and the solid was washed successively with ethyl acetate and methanol. The filtrate and washings were combined, and the resulting solution was concentrated under reduced pressure. The obtained solid was washed with ethyl acetate to give the title compound (6.21 g) as a crystalline solid. The washings were concentrated, and the residue was crystallized from a mixed solvent of ethyl acetate-hexane to give an additional amount of the title compound (0.95 g, total yield 87%).
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50
Citations
NC Fawcett, RA Lohr… - Journal of Polymer Science …, 1979 - Wiley Online Library
… 3,3-Diphenyl-6-aminophthalide hydrochloride was prepared by passing anhydrous hydrogen chloride into a solution of 3,3-diphenyl-6-aminophthalide in anhydrous ethyl ether. The …
Number of citations: 15 onlinelibrary.wiley.com
RL Shriner, LS KEYSER - The Journal of Organic Chemistry, 1940 - ACS Publications
… reductionof 3-(p-dimethylaminobenzal)-6-nitrophthalide produced first the substituted 6-aminophthalide, and complete reduction formed 3-(p-dimethylaminobenzyl)-6-aminophthalide. …
Number of citations: 13 pubs.acs.org
H Okamoto, A Matsui, K Satake - Analyst, 2011 - pubs.rsc.org
… the 6-aminophthalide fluorophore. In order to examine potential sensing with the 6-aminophthalide … In this study, we have modified the 6-aminophthalide fluorophore as mono- and di-…
Number of citations: 2 pubs.rsc.org
B Strydom, JJ Bergh, JP Petzer - Bioorganic & medicinal chemistry letters, 2013 - Elsevier
… presence of Pd/C (10%) to yield 6-aminophthalide (8) in moderate yields (typically 54–73%)… according to the same procedure from 6-aminophthalide (8) and benzyl bromide (39%). In …
Number of citations: 29 www.sciencedirect.com
P Sutter, CD Weis - Dyes and pigments, 1990 - Elsevier
… Reduction furnished the corresponding C-6 aminophthalide which served as starting material for a series of various N-monosubstituted derivatives. The amino group was also used to …
Number of citations: 2 www.sciencedirect.com
M Rajšner, E Svátek, J Metyš… - … of Czechoslovak Chemical …, 1982 - cccc.uochb.cas.cz
… 6-Fluorophthalide (IV), obtained from 6-aminophthalide by the Schiemann method, was transformed by reactions with potassium salts of thiophenol and 4-f1uorothiophenol to the acids …
Number of citations: 0 cccc.uochb.cas.cz
J Wang, DM Johnson, ERT Tiekink - Acta Crystallographica Section …, 2007 - scripts.iucr.org
The molecule of the title compound, C8H7NO2, also known as 6-aminophthalide, is essentially planar. In the crystal structure, the molecules are connected into supramolecular double …
Number of citations: 2 scripts.iucr.org
AM Islam, IB Hannout… - Journal für Praktische …, 1975 - Wiley Online Library
… possible that condensation of 6-aminophthalide with two moles … In practice, however, condensation of 6-aminophthalide with … were obtained from 6-aminophthalide and one mole of the …
Number of citations: 1 onlinelibrary.wiley.com
J Wang, DM Johnson - Polymer international, 2009 - Wiley Online Library
… When 6-aminophthalide (12)31 was allowed to react with 3-bromophthalide (2) followed by treatment with acetone and silica gel (Scheme 5), a pure crystal of an unexpected side …
Number of citations: 18 onlinelibrary.wiley.com
J Karpiuk, E Karolak, J Nowacki - Physical Chemistry Chemical …, 2010 - pubs.rsc.org
… CVLH2 is a structural analogue of CVL with the 6-DMAPd subunit replaced by 6-aminophthalide (6-APd). Taken as independent molecules, both 6-APd and 6-DMAPd are highly …
Number of citations: 44 pubs.rsc.org

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